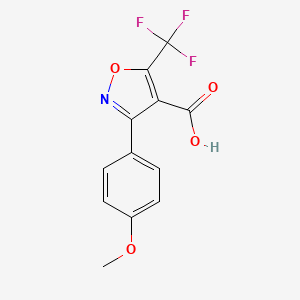
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Descripción general
Descripción
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid (MFTCA) is a compound that has been widely studied in recent years due to its potential applications in various scientific fields. MFTCA is a widely used synthetic intermediate, and has been found to have diverse biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Isoxazoline Derivatives in Drug Synthesis and Biological Activities
Isoxazolines are recognized for their significant biological and medicinal properties, constituting excellent intermediates for the synthesis of various heterocycles and undergoing several chemical transformations. Studies highlight the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, showcasing their potential as antioxidants and intermediates in drug development (Laroum et al., 2019).
Carboxylic Acid Derivatives as Anticancer Agents
Cinnamic acid and its derivatives have been explored for their anticancer potentials, with modifications at various functional groups leading to the development of novel antitumor agents. These compounds have been underutilized despite their rich medicinal tradition, indicating a need for further exploration in anticancer research (De et al., 2011).
Bioisosteres for Drug Design
The development of novel carboxylic acid bioisosteres, which display improved pharmacological profiles, highlights the innovation required to overcome challenges in modern drug design. Carboxylic acid bioisosteres aim to circumvent issues such as toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes, indicating their importance in the synthesis of safer and more effective drugs (Horgan & O’ Sullivan, 2021).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)9-8(11(17)18)10(20-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLKCDMUQMRNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




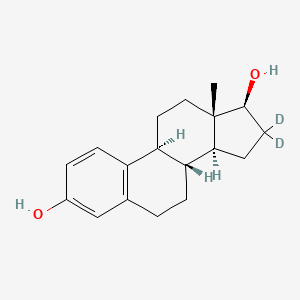
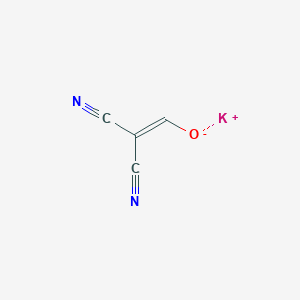
![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)
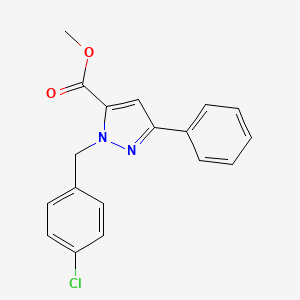

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/structure/B1434592.png)
![5,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1434594.png)
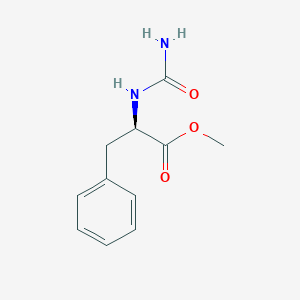
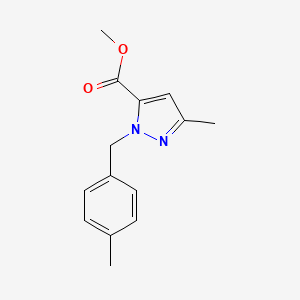

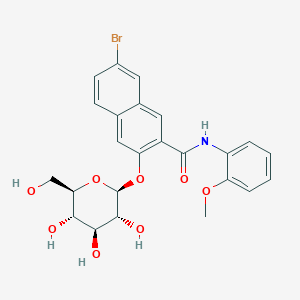

![1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1434602.png)